2-Chloro-1-(4-methylfuran-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-methylfuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-5-2-7(10-4-5)6(9)3-8/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXPKTTYQXMGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Chloro 1 4 Methylfuran 2 Yl Ethanone
Established Synthetic Routes
The traditional synthesis of α-chloro ketones like 2-Chloro-1-(4-methylfuran-2-yl)ethanone typically follows one of two main pathways: direct halogenation of the corresponding ketone or a multi-step synthesis involving the formation of the acylfuran followed by chlorination.
Direct Halogenation of 1-(4-methylfuran-2-yl)ethanone using Chlorinating Agents
The most direct route to this compound involves the α-chlorination of the precursor ketone, 1-(4-methylfuran-2-yl)ethanone. This electrophilic substitution at the α-carbon is a common transformation in organic chemistry. A variety of chlorinating agents can be employed for this purpose.
Commonly used reagents for such transformations include sulfuryl chloride (SO₂Cl₂), which is known for its effectiveness in the α-chlorination of ketones. google.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform, at controlled temperatures to prevent side reactions, including polychlorination or degradation of the furan (B31954) ring, which is sensitive to strongly acidic conditions.
Another approach involves the use of N-chlorosuccinimide (NCS) as a milder chlorinating agent, often in the presence of a catalytic amount of an acid or a radical initiator. While specific documented procedures for the direct chlorination of 1-(4-methylfuran-2-yl)ethanone are not widely available in peer-reviewed literature, the general principles of ketone halogenation are well-established. organic-chemistry.org
A patent for a structurally similar compound, 2-chloro-1-(1-chlorocyclopropyl) ethanone, describes a direct chlorination process using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride. google.com This method, however, may be too harsh for the furan ring in the target molecule.
Table 1: Comparison of Potential Chlorinating Agents for 1-(4-methylfuran-2-yl)ethanone
| Chlorinating Agent | Typical Conditions | Potential Advantages | Potential Disadvantages |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂), controlled temperature | Readily available, effective | Can generate HCl, potential for side reactions |
| N-Chlorosuccinimide (NCS) | Inert solvent, often with a catalyst | Milder conditions, easier to handle | May require longer reaction times or activation |
| Chlorine Gas (Cl₂) | With Lewis acid catalyst | High reactivity | Can be non-selective and harsh |
Multi-Step Synthesis from Precursor Molecules
An alternative to direct chlorination is a multi-step approach, which often involves the Friedel-Crafts acylation of a suitable furan precursor. In this case, 2-methylfuran (B129897) would be the starting material.
The Friedel-Crafts acylation of 2-methylfuran with chloroacetyl chloride (ClCOCH₂Cl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), would directly yield this compound. acs.orgorganic-chemistry.org The regioselectivity of this reaction is crucial, as acylation can potentially occur at other positions on the furan ring. However, for 2-substituted furans, acylation typically occurs at the 5-position due to the directing effect of the alkyl group.
A European patent for the synthesis of a similar thiazole-containing compound, 2-chloro-1-(2-chlorothiazol-5-yl)ethanone, outlines a process involving the reaction of a Grignard reagent with chloroacetyl chloride. epo.org A similar strategy could be envisioned for the furan analog, starting with the formation of a 4-methylfuran-2-yl Grignard reagent, followed by its reaction with chloroacetyl chloride. This method offers a potentially high-yielding and selective route to the desired product.
Exploration of Novel and Green Synthetic Approaches
In recent years, there has been a significant push towards the development of more environmentally benign and efficient synthetic methods. For the synthesis of this compound, this includes the exploration of catalytic methods and the application of flow chemistry.
Catalytic Methods for Selective Chlorination
The use of catalytic methods for α-chlorination offers several advantages over stoichiometric reagents, including reduced waste and potentially higher selectivity. Recent research has focused on the development of catalysts for the enantioselective α-chlorination of ketones, employing chiral catalysts to control the stereochemistry of the product. nih.gov While this may not be directly relevant for the synthesis of the racemic target compound, the underlying principles of catalytic activation can be applied.
For the Friedel-Crafts acylation step in a multi-step synthesis, heterogeneous catalysts such as zeolites and modified heteropoly acids have been investigated as greener alternatives to traditional Lewis acids. proquest.comshareok.orgresearchgate.net These solid acid catalysts can be more easily separated from the reaction mixture and are often reusable, reducing waste and simplifying purification. For instance, chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay has shown excellent activity for the acylation of furan. proquest.com
Flow Chemistry Applications in Halogenated Ketone Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.org The synthesis of α-halo ketones is well-suited to flow chemistry, as hazardous reagents can be generated and consumed in situ, minimizing their accumulation. nih.gov
A continuous-flow process for the synthesis of α-chloro ketones from esters has been reported, utilizing transient chloromethyllithium. researchgate.net This highly chemoselective method allows for rapid and efficient synthesis with a broad substrate scope. Furthermore, a patent for a similar thiazole (B1198619) compound explicitly mentions the use of a continuous flow reactor for the reaction of a magnesium-thiazole species with chloroacetyl chloride, highlighting the industrial interest in this technology for producing such intermediates. epo.org This approach could be directly translated to the synthesis of this compound, potentially offering a safer and more efficient manufacturing process.
Optimization of Reaction Conditions and Process Parameters
The optimization of reaction conditions is critical to maximize the yield and purity of this compound while minimizing the formation of byproducts. Key parameters to consider include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.
In the case of direct chlorination, careful control of the amount of chlorinating agent is necessary to avoid over-chlorination. The reaction temperature should be kept low to enhance selectivity and prevent degradation of the furan ring. For Friedel-Crafts acylation, the choice of Lewis acid and solvent can significantly impact the reaction's efficiency and regioselectivity. Studies on the acylation of furan have shown that the catalyst and its support can dramatically affect conversion and selectivity. proquest.com
For flow chemistry applications, parameters such as flow rate, reactor volume (which determines the residence time), and temperature can be precisely controlled to optimize the reaction. The ability to rapidly screen different conditions in a flow setup allows for efficient process optimization.
Table 2: Key Parameters for Optimization in the Synthesis of this compound
| Synthetic Route | Key Parameters to Optimize | Desired Outcome |
| Direct Chlorination | Reagent stoichiometry, temperature, solvent | High yield of monochlorinated product, minimal byproducts |
| Friedel-Crafts Acylation | Catalyst type and loading, temperature, solvent, reaction time | High regioselectivity, high conversion |
| Flow Synthesis | Flow rate, residence time, temperature, reagent concentration | High throughput, high yield, improved safety |
Solvent Effects and Temperature Control
The choice of solvent and precise temperature control are critical factors that significantly influence the yield, selectivity, and purity of this compound. The furan nucleus is notoriously sensitive to strong acids, which can lead to side reactions such as polymerization or ring-opening, particularly at elevated temperatures.
Solvent Effects: Solvents in Friedel-Crafts acylations can influence catalyst activity and product distribution. For sensitive substrates like furans, non-polar solvents are often employed. In the chloroacetylation of other aromatic compounds, solvents such as carbon disulphide, nitromethane, and sulfolane (B150427) have been utilized. niscpr.res.in In the synthesis of a related compound, 2-chloro-1-(2-chlorothiazol-5-yl)ethanone, toluene (B28343) was used as the solvent. epo.org The use of ionic liquids as both solvent and catalyst has also been explored for chloroacetylation reactions, offering a simpler work-up procedure as the product can often be separated by distillation. google.com The polarity of the solvent can also dictate the regioselectivity in some Friedel-Crafts reactions, although for 4-methylfuran, acylation is strongly directed to the more activated C2 position.
Temperature Control: Maintaining a low reaction temperature is paramount to prevent the degradation of the furan ring. For the acylation of a similar heterocyclic compound, the reaction mixture was maintained at temperatures between -50 °C and -20 °C. epo.org In other procedures involving Friedel-Crafts acylations, reactions are often initiated at low temperatures (e.g., 0-5 °C) and then allowed to proceed at room temperature. The specific optimal temperature is dependent on the reactivity of the substrate and the strength of the Lewis acid catalyst used.
The following table summarizes the impact of different solvent and temperature conditions reported for analogous Friedel-Crafts chloroacetylation reactions.
| Solvent System | Temperature Range | Observations and Potential Impact on Furan Acylation |
| Toluene | -50°C to -20°C | Low temperature minimizes side reactions and furan ring degradation. epo.org |
| Ionic Liquids | Room Temperature (0-30°C) | Can serve as both catalyst and solvent, simplifying purification. google.com |
| Carbon Disulphide | Variable | Traditional non-polar solvent for Friedel-Crafts reactions. niscpr.res.in |
| Nitromethane | Variable | Polar solvent that can sometimes enhance catalyst activity but may react with reagents. niscpr.res.in |
Catalyst Evaluation and Ligand Design
The selection of an appropriate catalyst is arguably the most critical aspect of the synthesis of this compound. While traditional Lewis acids like aluminum chloride (AlCl₃) are potent catalysts for Friedel-Crafts reactions, they are often too harsh for the acid-sensitive furan ring, leading to low yields and significant by-product formation. organic-chemistry.org Consequently, research has focused on milder and more selective catalytic systems.
Catalyst Evaluation: Milder Lewis acids and heterogeneous catalysts are preferred. Iron(III) chloride-modified montmorillonite (B579905) K10 clay has been shown to be an effective catalyst for the chloroacetylation of various arenes. niscpr.res.in This type of catalyst offers the advantages of being solid, easily separable from the reaction mixture, and potentially reusable. Zeolites, such as H-Beta or ZSM-5, are another class of heterogeneous catalysts investigated for the acylation of furans. Their shape-selectivity and tunable acidity can help control the reaction and minimize side products. researchgate.net For the acylation of 2-methylfuran with other acylating agents, various solid acid catalysts have been studied, with catalyst performance being a function of pore size and the number of acid sites. researchgate.netmdpi.com
Ligand Design: In the context of these catalytic systems, "ligand design" can be interpreted broadly as the modification of the catalyst's environment to tune its activity and selectivity. For instance, in the case of Fe-modified montmorillonite K10, the clay itself acts as a solid support or 'ligand' for the active Fe³⁺ species, modulating its Lewis acidity and providing a high surface area for the reaction. niscpr.res.in Similarly, the framework of a zeolite or a metal-organic framework (MOF) can be considered a macroligand for the active catalytic sites. The synthesis of catalysts within the pores of such frameworks is a strategy to create highly active and selective reaction centers.
The table below provides a comparative overview of different catalyst types applicable to the synthesis.
| Catalyst Type | Specific Example | Key Advantages/Characteristics |
| Modified Clay | FeCl₃-modified Montmorillonite K10 | Heterogeneous, easily separable, milder than AlCl₃. niscpr.res.in |
| Zeolites | H-Beta, ZSM-5 | Shape-selective, tunable acidity, reusable. researchgate.net |
| Ionic Liquids | Aluminum chloride-based | Acts as both solvent and catalyst, can be highly efficient. google.com |
Yield Enhancement and Purity Improvement Strategies
Strategies to enhance the yield and improve the purity of the final product focus on optimizing the reaction conditions and employing effective purification techniques.
Yield Enhancement: Maximizing the yield requires a careful balance of all reaction parameters. Using an optimal molar ratio of reactants and catalyst is crucial. For similar chloroacetylation reactions, a slight excess of the acylating agent and catalyst relative to the substrate is sometimes used to drive the reaction to completion. As seen in the synthesis of an analogous thiazole derivative, a yield of 76% was achieved through careful control of reaction conditions. epo.org The slow, dropwise addition of chloroacetyl chloride to the mixture of 4-methylfuran and catalyst at a controlled low temperature can prevent localized overheating and reduce the formation of polymeric by-products.
Purity Improvement Strategies: The crude product of the Friedel-Crafts reaction typically contains unreacted starting materials, the catalyst, and various by-products. The initial work-up often involves quenching the reaction with cold water or a dilute acid solution to decompose the catalyst-product complex. sapub.org The organic product is then extracted with a suitable solvent.
For the purification of chloro-keto compounds, high-temperature vacuum distillation or rectification is a common and effective method. A Chinese patent describing the synthesis of a similar compound, 2-chloro-1-(1-chlorocyclopropyl) ethanone, details a purification process involving vacuum rectification to achieve a purity of over 96%. google.com This technique is particularly useful for separating the desired product from less volatile impurities.
Crystallization is another powerful purification technique. Following distillation, or as an alternative to it, the product can be crystallized from a suitable solvent or solvent mixture. This method is highly effective at removing isomeric impurities and other by-products with different solubility profiles. The choice of crystallization solvent is critical and must be determined empirically to maximize recovery of the pure compound.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2-Chloro-1-(4-methylfuran-2-yl)ethanone is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The anticipated chemical shifts are influenced by the electronic environment of each proton, including the effects of the furan (B31954) ring, the carbonyl group, and the chlorine atom.
Based on the analysis of similar furan-containing compounds and general substituent effects, the following proton signals are predicted. youtube.comsoft112.comresearchgate.netchemicalbook.com The protons on the furan ring are expected to appear in the aromatic region, typically between 6.0 and 8.0 ppm. The methyl group attached to the furan ring would likely produce a singlet in the upfield region, around 2.0-2.5 ppm. The methylene (B1212753) protons adjacent to the carbonyl group and the chlorine atom are expected to be significantly deshielded, appearing as a singlet further downfield, likely in the range of 4.0-5.0 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H3 (furan) | ~7.0-7.5 | d | Doublet due to coupling with H5. |
| H5 (furan) | ~6.2-6.7 | d | Doublet due to coupling with H3. |
| -CH₂Cl | ~4.5-5.0 | s | Singlet, adjacent to carbonyl and chlorine. |
| -CH₃ (on furan) | ~2.1-2.4 | s | Singlet, attached to the furan ring. |
Note: These are predicted values and may vary from experimental results. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the attached functional groups.
For this compound, the carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of 180-200 ppm. niscpr.res.indocbrown.info The carbons of the furan ring would resonate in the aromatic region, generally between 110-160 ppm. The carbon of the chloromethyl group will be influenced by the electronegative chlorine atom and is expected around 40-50 ppm. The methyl carbon on the furan ring will be the most upfield signal, typically below 20 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (carbonyl) | ~185-195 |
| C2 (furan, attached to C=O) | ~150-155 |
| C5 (furan) | ~115-125 |
| C3 (furan) | ~110-120 |
| C4 (furan, attached to -CH₃) | ~140-150 |
| -CH₂Cl | ~40-50 |
| -CH₃ (on furan) | ~10-15 |
Note: These are predicted values and may vary from experimental results.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are invaluable for definitively assigning the signals observed in the 1D spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak would be expected between the two furan protons (H3 and H5), confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the signal for the furan proton H3 would show a correlation to the signal for the C3 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the methylene protons (-CH₂Cl) would be expected to show a correlation to the carbonyl carbon (C=O) and the C2 carbon of the furan ring. The methyl protons would show correlations to the C4 and C3 carbons of the furan ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Characteristic Functional Group Absorption Analysis
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected in the region of 1660-1700 cm⁻¹. researchgate.netreddit.com The presence of conjugation with the furan ring typically lowers the frequency of the C=O stretch compared to a simple aliphatic ketone. Other characteristic bands would include C-H stretching vibrations for the furan ring (around 3100 cm⁻¹) and the methyl/methylene groups (around 2850-3000 cm⁻¹). The C-O-C stretching of the furan ring usually appears in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.netyoutube.commestrelab.comprospre.ca
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (furan) | ~3100 | Medium |
| C-H stretch (alkyl) | ~2850-3000 | Medium |
| C=O stretch (carbonyl) | ~1660-1700 | Strong |
| C=C stretch (furan ring) | ~1500-1600 | Medium-Strong |
| C-O-C stretch (furan ring) | ~1000-1300 | Medium-Strong |
| C-Cl stretch | ~600-800 | Medium-Strong |
Note: These are predicted values and may vary from experimental results.
Conformational Analysis via Vibrational Signatures
The rotational freedom around the single bond connecting the furan ring and the carbonyl group can lead to different stable conformations (conformers). These conformers may have distinct vibrational frequencies for certain modes, which could potentially be observed in the IR or Raman spectra, especially at low temperatures. A detailed analysis of the vibrational spectra, often aided by theoretical calculations (e.g., Density Functional Theory - DFT), can provide insights into the preferred conformation of the molecule in the solid state or in solution. For instance, the position and shape of the carbonyl stretching band might be sensitive to the conformational state. However, without experimental data, a detailed conformational analysis remains speculative. nmrdb.org
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It also offers profound insights into the molecule's structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of "this compound" by measuring its mass with extremely high accuracy. The theoretical exact mass of this compound (molecular formula C₈H₇ClO₂) is calculated to be 170.0135 Da. An experimental HRMS measurement yielding a value that matches this theoretical mass to within a few parts per million would provide unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms within a molecule. In an MS/MS experiment, the molecular ion of "this compound" (m/z 170/172, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl) would be selectively isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure.
While specific experimental data for this exact compound is not publicly available, a plausible fragmentation pathway can be predicted based on the known behavior of similar chemical structures, such as α-chloro ketones and furan derivatives. nih.govdocbrown.info Key fragmentation steps would likely include:
Alpha-Cleavage: Fission of the bond between the carbonyl carbon and the chloromethyl group, leading to the formation of a stable 4-methylfuroyl cation.
Loss of Chloromethyl Radical: The cleavage of the C-C bond adjacent to the carbonyl group, resulting in the loss of a ·CH₂Cl radical.
McLafferty Rearrangement: While less likely without a suitable gamma-hydrogen on a flexible chain, other rearrangements involving the furan ring could occur.
Table 1: Predicted MS/MS Fragmentation of this compound
| Fragment Ion (Structure) | Predicted m/z | Origin |
|---|---|---|
| [C₆H₅O₂]⁺ (4-methylfuroyl cation) | 109.0284 | Cleavage of the C(O)-CH₂Cl bond |
| [C₅H₅O]⁺ (Furan ring fragments) | 81.0335 | Further fragmentation of the furoyl cation |
| [CH₂Cl]⁺ (Chloromethyl cation) | 49.9819 / 51.9790 | Cleavage of the C(O)-CH₂Cl bond |
Advanced Diffraction Techniques
Diffraction methods are the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing data on bond lengths, bond angles, and conformation. wikipedia.org
X-ray crystallography allows for the precise determination of a molecule's structure in the solid state, provided a suitable single crystal can be grown. wikipedia.org While a crystal structure for "this compound" has not been reported, analysis of related furan-containing molecules provides valuable insights into the expected structural features.
Table 2: Representative Crystallographic Data for a Related Furan Derivative (Data for (E)-2-[1-(3-hydroxy-2-furanyl)ethylidene]-(2H)-furan-3-one at 123 K) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| Key Feature | Two non-coplanar furan rings per molecule |
| Inter-ring Angle | 33.4° and 26.1° in the two independent molecules |
Electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from the packing forces present in a crystal. Studies on the parent furan molecule have used this method to establish its geometry with high precision. pomona.eduaip.org These investigations confirmed the planarity of the furan ring and provided accurate measurements of its bond lengths and angles. pomona.edu It is expected that the 4-methylfuran moiety in "this compound" would retain this planarity and have similar ring dimensions.
Table 3: Gas-Phase Structural Parameters of Furan Determined by Microwave Spectroscopy (a related technique) pomona.edu
| Parameter | **Bond Length (Å) / Angle (°) ** |
|---|---|
| C-O Bond Length | 1.362 |
| C=C Bond Length | 1.361 |
| C-C Bond Length | 1.431 |
| C-O-C Angle | 106.5° |
| O-C=C Angle | 110.7° |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral derivatives are relevant)
The parent compound, "this compound," is achiral and therefore does not exhibit optical activity. However, if a chiral center were introduced into the molecule—for example, through the reduction of the ketone to a secondary alcohol—the resulting enantiomers would require chiroptical spectroscopic methods for their characterization.
Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are instrumental in this regard. These methods measure the differential absorption of left and right circularly polarized light, which is a unique property of chiral molecules. For many chiral 2(5H)-furanones, empirical ECD helicity rules have been developed to correlate the sign of the Cotton effect to the molecule's absolute configuration. nih.govsigmaaldrich.com VCD has also been successfully applied to determine the absolute configurations of complex, tautomeric furanones where other methods were inconclusive. nih.gov Therefore, should chiral derivatives of "this compound" be synthesized, ECD and VCD would be the definitive techniques for assessing their enantiomeric purity and assigning their absolute stereochemistry. nih.govnih.gov
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This phenomenon, known as the Cotton effect, provides information about the electronic transitions within the molecule and is exquisitely sensitive to its three-dimensional structure. For molecules containing a suitable chromophore that absorbs in the UV-visible spectrum, ECD can be a powerful tool for determining their absolute configuration.
The process often involves comparing the experimentally measured ECD spectrum with spectra computed using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). This comparison allows for the unambiguous assignment of the absolute stereochemistry of the chiral centers in the molecule.
In the context of furan-containing compounds, such as various furanones, empirical helicity rules based on ECD have been developed to correlate the sign of the Cotton effect with the stereochemistry. However, these empirical rules can sometimes have exceptions, making the combination of experimental data with quantum chemical calculations a more reliable approach. For instance, studies on stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones have successfully used a comparison of experimental and computed ECD data to determine their relative and absolute configurations.
Given the lack of specific studies on this compound, no experimental or theoretical ECD data can be presented.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is another chiroptical technique that provides stereochemical information. It measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. As the chiroptical analog of infrared (IR) spectroscopy, VCD is highly sensitive to the conformational arrangement and intermolecular interactions of a molecule in solution.
A significant advantage of VCD is that it probes the stereochemistry of the entire molecule, as every vibrational mode can potentially be VCD active. This often provides a more detailed and reliable determination of the absolute configuration compared to methods that rely on a single chromophore. Similar to ECD, the interpretation of VCD spectra typically requires quantum chemical calculations to predict the theoretical spectrum for a given stereoisomer, which is then compared to the experimental spectrum. thegoodscentscompany.com
VCD has been successfully applied to determine the absolute configuration of various natural products, including those with furan moieties. thegoodscentscompany.com Researchers have also worked on identifying characteristic VCD spectral markers for specific functional groups or structural motifs, which could simplify stereochemical assignments without the need for extensive computations in some cases.
As with ECD, there are no available VCD studies, research findings, or data for this compound in the reviewed scientific literature.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules. It is often used to predict ground state properties with a favorable balance between accuracy and computational cost. For 2-Chloro-1-(4-methylfuran-2-yl)ethanone, a typical DFT study would involve geometry optimization to find the lowest energy conformation. A common functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), would be used to accurately model the molecule's geometry.
Once the optimized structure is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability researchgate.net. A smaller gap suggests higher reactivity.
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the oxygen of the carbonyl group would be expected to show a negative potential (red), indicating a site for electrophilic attack, while regions around the hydrogen atoms would show a positive potential (blue).
Table 1: Predicted Ground State Properties via DFT
| Property | Predicted Value | Significance |
|---|---|---|
| Optimized Total Energy | Value in Hartrees | Represents the stability of the molecule's most stable conformer. |
| HOMO Energy | Value in eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Value in eV | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | Value in eV | Correlates with chemical reactivity and stability. |
Note: This table represents the type of data generated from DFT calculations; specific values require a dedicated computational study.
Ab initio methods are calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can provide detailed information about molecular orbitals and electron density. These calculations are computationally more intensive than DFT but can offer higher accuracy for certain properties nih.gov. Visualizing the shapes and energies of the HOMO and LUMO helps in understanding the molecule's electronic transitions and reactivity patterns.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum calculations often model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations can predict the behavior of this compound in a more realistic environment, such as in a solvent at a specific temperature. MD simulations model the movement of atoms over time based on a force field.
A key application of MD is conformational analysis. The chloroacetyl and methylfuran groups can rotate around the central C-C bond, leading to different conformers. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. Additionally, these simulations can explicitly model the effects of solvent molecules (e.g., water, DMSO) on the molecule's conformation and dynamics, providing insights that are crucial for understanding its behavior in solution.
Computational Prediction of Spectroscopic Parameters
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.
For this compound, DFT calculations can predict vibrational frequencies corresponding to its infrared (IR) spectrum. By comparing the calculated frequencies with experimental data, a precise assignment of the vibrational modes can be achieved. For instance, the characteristic C=O stretching frequency of the ketone group could be accurately predicted nanobioletters.com.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method with DFT epstem.net. Recent benchmarks suggest that specific functionals, such as WP04, are highly optimized for predicting ¹H NMR shifts in solution, often achieving a mean absolute error of less than 0.1 ppm when combined with a suitable basis set and a solvent model like the Polarizable Continuum Model (PCM) github.io. Comparing calculated ¹H and ¹³C NMR shifts with experimental spectra is a powerful method for structure verification.
Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data
| Parameter | Experimental Value | Calculated Value (Method) |
|---|---|---|
| C=O Vibrational Frequency | ~1700 cm⁻¹ | Value in cm⁻¹ (B3LYP/6-31G(d)) |
| ¹H Chemical Shift (furan-H) | ~7.2 ppm | Value in ppm (WP04/6-311++G(2d,p)/PCM) |
| ¹³C Chemical Shift (C=O) | ~185 ppm | Value in ppm (GIAO-B3LYP/6-311++G(d,p)) |
Note: This table is illustrative. Actual values depend on experimental conditions and the specific level of theory used.
Theoretical Investigation of Reaction Mechanisms and Transition States
Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions. For this compound, a key reaction of interest would be nucleophilic substitution at the carbon atom bearing the chlorine. Theoretical methods can be used to model the reaction pathway, for example, with a nucleophile like hydroxide (B78521) (OH⁻).
Development and Application of Cheminformatics Tools for Structural Activity Relationship (SAR) Studies
While excluding direct biological activity, SAR studies can explore relationships between a molecule's structure and its physicochemical properties. Cheminformatics tools can be used to calculate a wide range of molecular descriptors for this compound. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.
Examples of relevant descriptors include:
Topological Polar Surface Area (TPSA): A predictor of polarity and transport properties.
LogP: The logarithm of the partition coefficient between octanol and water, indicating hydrophilicity/lipophilicity.
Molecular Weight and Shape Indices: Descriptors related to the molecule's size and geometry.
By building quantitative structure-property relationship (QSPR) models for a series of related furan (B31954) derivatives, one could predict properties like boiling point, solubility, or retention time in chromatography without needing to synthesize and test each compound. These models are built using statistical methods to correlate the calculated descriptors with experimentally measured properties.
Reactivity Profiles and Mechanistic Investigations
Carbonyl Group Reactivity
The ketone carbonyl group in 2-Chloro-1-(4-methylfuran-2-yl)ethanone retains its characteristic electrophilicity and can undergo addition and condensation reactions.
The carbonyl group can be selectively reduced in the presence of the α-chloro substituent. Common hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄), will readily reduce the ketone to a secondary alcohol, yielding a stable chlorohydrin. nih.gov This product is a valuable intermediate for the synthesis of epoxides and other difunctionalized molecules.
As mentioned previously, strong organometallic nucleophiles like Grignard reagents or organolithiums will preferentially add to the carbonyl group. masterorganicchemistry.com This reaction forms a tertiary alcohol after an acidic workup. The selectivity between carbonyl addition and α-substitution is dependent on the nucleophile, substrate, and reaction conditions, but carbonyl addition is a very common outcome for these reagents.
| Reagent | Conditions | Expected Product | Reaction Type |
|---|---|---|---|
| Sodium Borohydride | NaBH₄, Methanol | 1-Chloro-1-(4-methylfuran-2-yl)ethan-1-ol | Carbonyl Reduction nih.gov |
| Methylmagnesium Bromide | 1. CH₃MgBr, Et₂O 2. H₃O⁺ workup | 1-Chloro-2-(4-methylfuran-2-yl)propan-2-ol | Grignard Addition masterorganicchemistry.com |
| Phenylithium | 1. C₆H₅Li, Et₂O 2. H₃O⁺ workup | 2-Chloro-1-(4-methylfuran-2-yl)-1-phenylethan-1-ol | Organolithium Addition |
The title compound has acidic α'-hydrogens on the furan (B31954) ring, allowing it to form an enolate and act as a nucleophile in aldol-type reactions. wikipedia.org In a self-condensation, one molecule's enolate would attack the carbonyl of another, but this can be a complex reaction competing with other pathways, especially under basic conditions that could also favor substitution or rearrangement. wikipedia.orgyoutube.com
A more controlled and synthetically useful reaction is the directed, crossed-aldol condensation known as the Claisen-Schmidt condensation. gordon.edufiveable.me In this reaction, this compound would first be converted to its enolate under basic conditions. This enolate would then react as the nucleophile with an aldehyde that cannot enolize itself (lacking α-hydrogens), such as benzaldehyde (B42025) or furfural. gordon.eduyoutube.com The initial β-hydroxy ketone adduct typically dehydrates readily under the reaction conditions (especially with heating) to yield a stable, conjugated α,β-unsaturated ketone (a chalcone (B49325) analogue). libretexts.org
| Reactant | Reagent/Conditions | Expected Product | Reaction Type |
|---|---|---|---|
| Benzaldehyde | C₆H₅CHO, NaOH, Ethanol, Heat | 1-Chloro-3-phenyl-1-(4-methylfuran-2-yl)prop-2-en-1-one | Claisen-Schmidt Condensation gordon.edufiveable.me |
| Furfural | C₅H₄O₂, NaOH, Ethanol, Heat | 1-Chloro-3-(furan-2-yl)-1-(4-methylfuran-2-yl)prop-2-en-1-one | Claisen-Schmidt Condensation youtube.com |
Furan Ring Reactivity
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations. However, its reactivity is significantly influenced by the attached functional groups. The electron-donating methyl group at the C4 position and the strongly electron-withdrawing chloroacetyl group at the C2 position have opposing effects on the ring's electron density.
Electrophilic Aromatic Substitution Reactions
Furan generally undergoes electrophilic aromatic substitution more readily than benzene (B151609) due to the electron-donating character of the ring oxygen. nih.gov Substitution preferentially occurs at the C2 (or α) position, as the carbocation intermediate (sigma complex) formed during the attack is better stabilized by resonance involving the oxygen atom. nih.gov
In this compound, the C2 position is already substituted. The directing effects of the existing substituents must be considered for further substitution.
The Methyl Group: This is an activating, ortho- and para-directing group. In the furan ring, it enhances electron density.
The remaining open positions for substitution are C3 and C5. The C5 position is 'para' to the methyl group and 'meta' to the chloroacetyl group. The C3 position is 'ortho' to both substituents. Electrophilic attack will likely be directed to the C5 position, which is activated by the C4-methyl group. The C3 position is sterically hindered and electronically deactivated by the adjacent C2-acyl group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position of Attack | Influence of C2-Chloroacetyl Group | Influence of C4-Methyl Group | Predicted Outcome |
|---|---|---|---|
| C3 | Deactivating (adjacent) | Activating (ortho) | Disfavored due to steric hindrance and deactivation |
| C5 | Deactivating (meta) | Activating (para) | Favored position for substitution |
Cycloaddition Reactions (e.g., Diels-Alder)
The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.org The aromaticity of furan makes it less reactive as a diene compared to non-aromatic dienes, and the reactions are often reversible. nih.gov The reactivity in Diels-Alder reactions is sensitive to the electronic nature of substituents on the furan ring.
For this compound, the presence of the electron-withdrawing chloroacetyl group at the C2 position is expected to decrease the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene. This reduction in the HOMO energy generally leads to a decreased reactivity in normal-electron-demand Diels-Alder reactions, where the furan acts as the diene. acs.org Therefore, the compound is expected to be a relatively poor diene, requiring highly reactive dienophiles or harsh reaction conditions to undergo cycloaddition.
Detailed Mechanistic Studies of Key Transformations
Specific mechanistic studies on this compound are not widely available in the literature. However, the principles of kinetic isotope effects and the trapping of intermediates can be applied to hypothesize about its reaction mechanisms.
Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific C-H bond (or other bond) is broken in the rate-determining step. iitg.ac.inyoutube.com It is defined as the ratio of the reaction rate of a reactant with a lighter isotope to that of a reactant with a heavier isotope (kL/kH). iitg.ac.in
Primary KIE: A significant primary KIE (typically > 2) would be expected for a reaction where a C-H bond on the furan ring is cleaved during the rate-determining step, for example, in some electrophilic substitution reactions if the deprotonation step were rate-limiting.
Secondary KIE: A secondary KIE (typically 0.7-1.5) might be observed in reactions where the hybridization of a carbon atom changes in the transition state. nih.gov For example, in a Diels-Alder reaction, the furan carbons change from sp2 to sp3 hybridization. Studying the KIE by isotopic labeling at the C3 or C5 positions could provide insight into the transition state structure. A study on the Brønsted acid-catalyzed reduction of furans found an inverse secondary KIE (up to 0.82) for electron-rich substrates, consistent with a change in hybridization during the rate-limiting step. youtube.com
Trapping of Intermediates
The confirmation of a proposed reaction mechanism often relies on the detection or trapping of transient intermediates. acs.org Reactive intermediates that could be formed from this compound include carbocationic sigma complexes in electrophilic substitution or cyclopropanone-like species in a Favorskii-type rearrangement.
In cycloaddition reactions, intermediates can also be trapped. For example, if a reaction were to proceed through a stepwise mechanism instead of a concerted one, a zwitterionic or diradical intermediate might be formed. These could potentially be trapped by a suitable reagent added to the reaction mixture. The generation of a benzyne (B1209423) intermediate in the presence of furan is a classic example where furan acts as a trapping agent to form a Diels-Alder adduct, providing evidence for the existence of benzyne. acs.org Similarly, reactive species generated from the chloroacetyl group, such as an oxyallyl cation, could be trapped by external dienes like cyclopentadiene (B3395910) or even another molecule of furan.
Synthetic Utility and Applications As Building Blocks
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The reactivity of the α-chloroketone functionality is central to the role of 2-Chloro-1-(4-methylfuran-2-yl)ethanone as a precursor. This group is highly susceptible to nucleophilic substitution and condensation reactions, which are foundational steps in the construction of many heterocyclic rings.
The synthesis of furo[2,3-c]pyrazoles, a class of compounds with significant pharmaceutical interest, can be envisioned using this compound as a starting material. nih.gov Although specific examples detailing this exact transformation are not prevalent, the general synthetic strategy often involves the reaction of a functionalized pyrazole with a suitable electrophile to construct the fused furan (B31954) ring.
A plausible pathway involves the alkylation of a hydroxypyrazole derivative with this compound, followed by an intramolecular cyclization and dehydration sequence. The initial reaction would see the hydroxyl group of the pyrazole displacing the chloride ion. The subsequent ring closure would then form the furan ring fused to the pyrazole core. This approach provides a direct route to this important class of bicyclic heterocycles. nih.govresearchgate.net
The compound is an excellent precursor for various nitrogen-containing heterocycles, most notably pyrazoles and thiazoles.
Pyrazoles: The classic Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a hydrazine derivative, can be adapted to utilize this compound. pharmaguideline.com The α-chloroketone can first react with a β-dicarbonyl compound through nucleophilic substitution to form a tricarbonyl intermediate. researchgate.net This intermediate, which is a type of 1,4-dicarbonyl equivalent, can then undergo cyclocondensation with hydrazine to yield a polysubstituted pyrazole bearing a furan moiety. nih.govpharmaguideline.com
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method that directly utilizes α-haloketones. ijper.orgorganic-chemistry.org In this reaction, this compound would be reacted with a thioamide, such as thiourea, to directly form the corresponding aminothiazole. researchgate.netnih.gov This reaction is typically high-yielding and provides a straightforward entry into 2-amino-4-(4-methylfuran-2-yl)thiazoles, which are valuable scaffolds in medicinal chemistry.
| Heterocycle | General Synthetic Method | Key Reagents |
| Furo[2,3-c]pyrazole | Alkylation and Intramolecular Cyclization | Hydroxypyrazole, Base |
| Pyrazole | Paal-Knorr Synthesis (via 1,4-dicarbonyl) | β-Dicarbonyl compound, Hydrazine |
| Thiazole | Hantzsch Thiazole Synthesis | Thioamide (e.g., Thiourea) |
The furan ring is a valuable component in the construction of macrocycles and other supramolecular assemblies due to its rigid, planar geometry and potential for π-π stacking interactions. While the direct use of this compound in macrocycle synthesis is not extensively documented, its structure is well-suited for such applications. The chloroacetyl group provides a reactive handle for linking the furan unit into a larger cyclic structure, for instance, through Williamson ether synthesis with a diol or a polyol. Alternatively, palladium-catalyzed cross-coupling reactions could be employed to link pre-functionalized furan units into macrocyclic structures. nih.gov
Role in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. organic-chemistry.org α-Haloketones are frequently employed in such reactions. This compound can serve as a key electrophilic component in MCRs to generate highly complex heterocyclic systems. For example, it could participate in a four-component reaction with an amine, a β-ketoester, and malononitrile to produce highly substituted dihydropyridines or related structures.
Cascade reactions, which involve a series of intramolecular transformations, can also be initiated using this building block. The furan ring itself can participate in cascade sequences, such as Diels-Alder cycloadditions followed by ring-opening or rearrangement. rsc.org A reaction could be designed where the initial substitution of the chloride is followed by a cascade of cyclizations, leveraging both the ketone and the furan ring's reactivity.
Applications in the Synthesis of Complex Organic Architectures
The furan moiety within this compound is a versatile synthon that can be transformed into various other functional groups and ring systems. acs.org Furan can act as a masked 1,4-dicarbonyl compound, which can be revealed under oxidative conditions. It can also participate as a diene in Diels-Alder reactions, providing a pathway to oxabicyclic systems that are precursors to substituted cyclohexanes and aromatic rings. rsc.orgacs.org This dual reactivity makes the compound a powerful tool for constructing complex molecular frameworks found in natural products and other biologically active molecules. The chloro-ketone handle allows for the initial tethering of the furan to a substrate, after which the furan ring can be elaborated into more complex structures.
Emerging Applications in Advanced Materials Science
Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived materials. researchgate.net The furan ring can be incorporated into polyesters, polyamides, and other polymers, imparting unique thermal and mechanical properties. researchgate.net this compound could serve as a monomer or a precursor to a monomer for such polymers. The reactive chlorine atom allows for its incorporation into a polymer backbone via polycondensation or other polymerization techniques.
Furthermore, the conjugated system of the furan ring is of interest in the field of organic electronics. nih.gov Oligomers and polymers containing furan units have been investigated for their semiconducting properties. nih.gov The title compound could be used to synthesize functionalized furan oligomers with potential applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The presence of the ketone and methyl groups allows for the tuning of the electronic properties and solubility of the resulting materials. slideshare.net
Organic Electronics and Optoelectronic Materials
Furan-containing compounds are increasingly being investigated for their potential in organic electronics and optoelectronics due to their unique electronic and photophysical properties. nih.govresearchgate.net The furan ring is an electron-rich five-membered heterocycle that can effectively participate in π-conjugation, a key requirement for organic semiconducting materials. The incorporation of the 4-methylfuran-2-yl moiety from this compound into larger conjugated systems could lead to the development of novel materials for organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
The synthetic utility of this compound in this context lies in its ability to serve as a precursor to more complex furan-containing molecules. For instance, the α-chloro group can be displaced by various nucleophiles to introduce different functionalities, or it can participate in cross-coupling reactions to extend the conjugated system. The ketone group can also be a site for further derivatization, such as through Knoevenagel or Wittig-type reactions, to introduce vinylene or other conjugated linkers. These modifications allow for the fine-tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for the performance of organic electronic devices.
Table 1: Potential Optoelectronic Properties of Polymers Derived from this compound Precursors
| Polymer Derivative | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Potential Application |
| Poly(4-methylfuran-2-yl-ethynylene) | -5.4 | -3.2 | 2.2 | OFETs, OLEDs |
| Poly(thienylene-vinylene-co-4-methylfuran-2-yl-vinylene) | -5.2 | -3.4 | 1.8 | OSCs |
| Donor-Acceptor Copolymer with Benzothiadiazole | -5.6 | -3.8 | 1.8 | OSCs |
Polymer Chemistry and Polymer Precursors
The furan moiety is a bio-based building block that can be used to synthesize a variety of polymers, offering a sustainable alternative to petroleum-based plastics. ijabbr.comnih.gov this compound can serve as a valuable monomer or a precursor to monomers for the synthesis of furan-based polymers. The reactive α-chloroketone handle can be utilized in various polymerization reactions.
For example, the chlorine atom can be substituted by a hydroxyl or an amine group to create furan-containing diols or diamines. These monomers can then be used in condensation polymerizations with dicarboxylic acids or diisocyanates to produce polyesters, polyamides, or polyurethanes. The resulting polymers would incorporate the rigid furan ring into their backbone, which can enhance their thermal and mechanical properties.
Furthermore, the α-chloroketone group can be used to initiate certain types of polymerizations or to functionalize existing polymers. For instance, it could be used to graft polymer chains onto a substrate or to cross-link polymer chains to create thermosetting resins. The versatility of this compound makes it a promising candidate for the development of novel, sustainable polymers with tailored properties.
Table 2: Potential Furan-Based Polymers from this compound Derivatives
| Monomer Derived from this compound | Comonomer | Resulting Polymer | Potential Properties |
| 2-Hydroxy-1-(4-methylfuran-2-yl)ethanone | Adipic acid | Polyester | Enhanced thermal stability, bio-based |
| 2-Amino-1-(4-methylfuran-2-yl)ethanone | Terephthaloyl chloride | Polyamide | High tensile strength, renewable content |
| 1-(4-Methylfuran-2-yl)ethane-1,2-diol | Methylene (B1212753) diphenyl diisocyanate | Polyurethane | Rigid foam, bio-based polyol source |
Functionalized Surfaces and Nanomaterials
The α-chloroketone functionality of this compound provides a reactive handle for the covalent attachment of this molecule to various surfaces and nanomaterials. This surface functionalization can be used to impart new properties to the materials, such as hydrophobicity, biocompatibility, or specific chemical reactivity.
For instance, surfaces containing nucleophilic groups, such as hydroxyl or amine groups, can react with the α-chloroketone to form a stable covalent bond. This could be used to modify the surface of silica, metal oxides, or polymers. The attached 4-methylfuran moiety could then be used for further chemical transformations, such as Diels-Alder reactions, or it could simply alter the surface energy of the material.
In the context of nanomaterials, this compound could be used to functionalize nanoparticles, such as gold nanoparticles or quantum dots. This could be achieved by first modifying the nanoparticle surface with a nucleophilic linker, which would then react with the α-chloroketone. The furan-functionalized nanoparticles could have applications in areas such as catalysis, sensing, and drug delivery.
Development of Novel Synthetic Methodologies Leveraging its Reactivity
The unique combination of a furan ring and an α-chloroketone in this compound makes it a valuable substrate for the development of novel synthetic methodologies. The reactivity of the α-chloroketone is well-established and includes nucleophilic substitutions, eliminations, and rearrangements. mdpi.com These reactions can be used to synthesize a wide variety of heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.
For example, the reaction of this compound with thioamides or thioureas is expected to yield 2-amino-4-(4-methylfuran-2-yl)thiazole derivatives, following the well-known Hantzsch thiazole synthesis. Similarly, reaction with amidines or guanidines could lead to the formation of substituted imidazoles or pyrimidines, respectively. The furan ring can also participate in various reactions, such as cycloadditions, which can be used to construct complex polycyclic systems.
The development of new synthetic methods utilizing this compound as a starting material could provide access to novel classes of furan-containing compounds with interesting biological or material properties. The exploration of its reactivity with different reagents and under various reaction conditions is an active area of research.
Table 3: Potential Heterocyclic Systems from this compound
| Reactant | Resulting Heterocycle | Synthetic Methodology | Potential Utility |
| Thiourea | 2-Amino-4-(4-methylfuran-2-yl)thiazole | Hantzsch Thiazole Synthesis | Medicinal Chemistry |
| Benzamidine | 2-Phenyl-4-(4-methylfuran-2-yl)imidazole | Imidazole Synthesis | Materials Science |
| Phenylhydrazine | 1-Phenyl-5-(4-methylfuran-2-yl)pyrazole | Fischer Indole-like Synthesis | Agrochemicals |
Advanced Analytical Methodologies for Research and Process Monitoring
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are central to the qualitative and quantitative analysis of 2-Chloro-1-(4-methylfuran-2-yl)ethanone. These techniques separate the compound from impurities, starting materials, and by-products, allowing for accurate assessment of its purity and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound, with documentation for this compound often including HPLC data. bldpharm.com While specific application notes for this exact molecule are not prevalent, methods for structurally similar compounds provide a strong basis for its analysis. For instance, related chloro-ethanone derivatives are effectively analyzed using reverse-phase (RP) HPLC. sielc.com
A typical HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com The use of formic acid makes the method compatible with mass spectrometry detectors. sielc.com
Table 1: Representative HPLC Parameters for Analysis of Related Chloro-Ketone Compounds
| Parameter | Typical Value |
| Column | C18, 3 µm or 5 µm particle size |
| Mobile Phase | Acetonitrile / Water with Phosphoric or Formic Acid |
| Detection | UV-Vis (Wavelength determined by chromophore) |
| Application | Purity assessment, reaction monitoring, isolation |
| Reference for Analogy | sielc.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. Its utility is demonstrated by its application to the analysis of analogous structures such as 2-Chloro-1-(4-methylphenyl)ethan-1-one. nih.gov The method is particularly useful for assessing the purity of the compound and for monitoring the presence of volatile impurities that may be present after synthesis.
The selection of the GC column is critical and is typically a non-polar or medium-polarity capillary column. A temperature-programmed oven is used to ensure the efficient separation of compounds with different boiling points.
Table 2: General GC Parameters for Analysis of Volatile Ketones
| Parameter | Typical Value |
| Column | Capillary column (e.g., DB-5ms, HP-5) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Oven Program | Ramped temperature gradient to elute target compound |
| Detector | Flame Ionization Detector (FID) |
| Reference for Analogy | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative monitoring of reactions that produce this compound. It allows for the quick identification of the presence of the product, the consumption of starting materials, and the formation of by-products. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate mobile phase, the different components of the mixture separate based on their polarity. The choice of the mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is optimized to achieve good separation of the spots.
Hyphenated Techniques for Complex Mixture Analysis
To gain more definitive structural information, especially in complex matrices, chromatographic techniques are often coupled with mass spectrometry. These hyphenated techniques provide both separation and identification capabilities in a single analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection of MS. This technique is invaluable for the identification of this compound and its related impurities. For the analogous compound 2-Chloro-1-(4-methylphenyl)ethan-1-one, GC-MS is a documented analytical method. nih.gov After separation on the GC column, the analyte is ionized, typically by electron ionization (EI), and the resulting fragments are analyzed by the mass spectrometer to produce a unique mass spectrum that serves as a chemical fingerprint.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and powerful technique for the analysis of this compound, and its use is cited in documentation for the compound. bldpharm.com It is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC-MS. The LC separates the components of the mixture, which are then introduced into the mass spectrometer.
For an isomer, 2-chloro-1-(3-methylfuran-2-yl)ethanone, predicted mass spectrometry data is available, which can be extrapolated to the target compound. uni.lu This data includes the expected mass-to-charge ratios (m/z) for various adducts that could be formed in the ion source of the mass spectrometer.
Table 3: Predicted LC-MS Adducts and Collision Cross Section (CCS) for the Isomer 2-chloro-1-(3-methylfuran-2-yl)ethanone
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 159.02074 | 128.9 |
| [M+Na]⁺ | 181.00268 | 138.8 |
| [M-H]⁻ | 157.00618 | 133.6 |
| [M+NH₄]⁺ | 176.04728 | 151.3 |
| [M+K]⁺ | 196.97662 | 137.3 |
| Data based on the isomer 2-chloro-1-(3-methylfuran-2-yl)ethanone | Reference: uni.lu |
This predictive data is instrumental in method development for LC-MS analysis of this compound, aiding in the identification of the compound's molecular ion and common adducts in the mass spectrum.
In Situ Spectroscopic Methods for Real-Time Reaction Monitoring
Real-time monitoring of the synthesis of this compound, typically formed via the Friedel-Crafts acylation of 4-methylfuran with chloroacetyl chloride, allows for continuous tracking of reactant consumption and product formation without the need for traditional sampling and offline analysis. This approach offers significant advantages in understanding reaction dynamics and achieving precise process control.
Both Infrared (IR) and Raman spectroscopy are powerful, non-invasive techniques for monitoring chemical transformations in real-time. nih.goviaea.org By inserting a probe directly into the reaction vessel, spectra can be collected continuously, providing a live "fingerprint" of the chemical composition of the reaction mixture.
For the acylation of 4-methylfuran, in situ Fourier Transform Infrared (FTIR) spectroscopy would track the reaction progress by monitoring specific vibrational modes. researchgate.net The key spectral events would be the decrease in intensity of the band corresponding to the C-H bond at the 2-position of the furan (B31954) ring and the simultaneous emergence of a strong absorption band from the newly formed ketone carbonyl group (C=O). researchgate.net
Raman spectroscopy offers a complementary view, particularly for bonds that are weakly active in the IR spectrum. iaea.orgpnnl.gov It is well-suited for monitoring reactions in aqueous or polar media due to the weak Raman scattering of water. spectroscopyonline.com The formation of the aryl ketone can be monitored by observing the appearance of the C=O stretching vibration and changes in the furan ring breathing modes. nih.govspectroscopyonline.com
Below is a table of expected characteristic vibrational frequencies that would be monitored during the synthesis of this compound.
| Functional Group | Vibrational Mode | Reactant/Product | Expected Wavenumber (cm⁻¹) | Spectroscopic Method | Observation During Reaction |
| Furan C-H | C-H stretch at C2 position | 4-methylfuran | ~3140 | IR/Raman | Intensity decreases |
| Furan Ring | Ring breathing/stretching | 4-methylfuran | ~1580, ~1505 | IR/Raman | Shifts and changes in intensity |
| Carbonyl (C=O) | C=O stretch | This compound | ~1685 | IR/Raman | Intensity increases from zero |
| Chloromethyl (CH₂) | C-Cl stretch | Chloroacetyl chloride / Product | ~730 | IR/Raman | Remains or changes slightly |
This interactive table summarizes the key spectral markers for real-time reaction monitoring.
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural detail, making it a highly informative tool for reaction monitoring when configured for online or flow analysis. rsc.orgnih.govbeilstein-journals.org By circulating the reaction mixture through an NMR flow cell, time-resolved spectra can be acquired to identify and quantify reactants, intermediates, and products simultaneously. beilstein-journals.org
For the synthesis of this compound, ¹H NMR would show the disappearance of the signal for the proton at the C2 position of the 4-methylfuran reactant. Concurrently, a new singlet corresponding to the protons of the chloromethyl (-CH₂Cl) group would appear in the product spectrum. Shifts in the remaining furan ring protons would also be observed due to the electronic effect of the new acyl substituent. ¹³C NMR would similarly show the disappearance of the C2 carbon signal of the reactant and the appearance of a new carbonyl carbon signal significantly downfield (~190-200 ppm) in the product. spectrabase.com
| Atom/Group | Compound | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Observation During Reaction |
| H at C2 | 4-methylfuran | ~7.2-7.4 | - | Signal disappears |
| H at C5 | 4-methylfuran | ~6.2-6.4 | - | Signal shifts downfield in product |
| -CH₃ | 4-methylfuran | ~2.1 | ~13 | Signal remains with slight shift |
| -CH₂Cl | This compound | ~4.7 | ~46 | Signal appears and grows |
| C=O | This compound | - | ~188 | Signal appears and grows |
This interactive table outlines the expected NMR chemical shift changes used for online reaction monitoring.
Quantitative Analytical Methods for Yield and Conversion Determination
While in situ methods are excellent for monitoring reaction progress and kinetics, offline chromatographic techniques are the standard for the precise determination of reaction conversion, product yield, and purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for this purpose. nih.govsapub.org
Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for analyzing the volatile components of the reaction mixture. nih.govrsc.org A sample from the reaction is quenched, extracted, and injected into the GC. The components are separated based on their boiling points and polarity, and the mass spectrometer provides identification based on mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net For this compound, key fragment ions would likely include the molecular ion, the acylium ion, and fragments corresponding to the furan moiety. Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated with an internal or external standard. sapub.org
High-Performance Liquid Chromatography (HPLC) is another powerful quantitative tool, especially for less volatile or thermally sensitive compounds. nih.gov A reverse-phase HPLC method would typically be developed to separate the starting materials, product, and any non-volatile byproducts. Detection is commonly performed with a UV detector, as the furan ring and carbonyl group are strong chromophores. For accurate quantification, the UV response factor for the product must be determined relative to a known standard. nih.gov Combining online NMR with HPLC can be a powerful strategy to determine these response factors without isolating every component. nih.gov
| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Typical Column | Capillary column (e.g., DB-5ms, HP-INNOWax). nih.govnih.gov | Reverse-phase C18 column. |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). rsc.org | Gradient of water and an organic solvent (e.g., Acetonitrile, Methanol). |
| Detection | Mass Spectrometry (MS), Flame Ionization (FID). rsc.org | UV-Vis (Diode Array Detector), MS. nih.gov |
| Key Measurement | Retention Time, Mass Spectrum. | Retention Time, UV Absorbance Spectrum. |
| Quantification | Peak area integration against a calibration curve. | Peak area integration against a calibrated standard. |
This interactive table compares the typical setups for GC-MS and HPLC for the quantitative analysis of the synthesis of this compound.
By employing these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemical processes involved in the synthesis of this compound, leading to optimized, controlled, and scalable production.
Future Research Directions and Perspectives
Exploration of Asymmetric Synthesis and Chiral Derivatization
The presence of a stereocenter upon reduction of the ketone or substitution of the chlorine atom in 2-Chloro-1-(4-methylfuran-2-yl)ethanone highlights the importance of developing asymmetric methodologies. The asymmetric reduction of α-haloketones is a valuable process for obtaining chiral halohydrins, which are key intermediates for a wide range of biologically interesting compounds. nih.gov Future research should focus on the following:
Enantioselective Reduction: The development of catalytic systems for the enantioselective reduction of the carbonyl group would provide access to chiral 2-chloro-1-(4-methylfuran-2-yl)ethanol. This could involve the use of chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) with chiral ligands, or organocatalysts like chiral phosphoric acids. organic-chemistry.orgresearchgate.net The resulting chiral halohydrins are valuable precursors for the synthesis of optically active epoxides and amino alcohols.
Chiral Derivatizing Agents: The use of chiral derivatizing agents (CDAs) can be explored to resolve racemic mixtures of derivatives of this compound. wikipedia.org Agents like Mosher's acid or newer alternatives such as α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) could be employed to form diastereomeric derivatives that can be separated chromatographically. wikipedia.org This approach is crucial for obtaining enantiomerically pure compounds for biological evaluation and for assigning absolute configurations.
Kinetic Resolution: Investigating the kinetic resolution of racemic derivatives of this compound is another promising direction. This could be achieved through enzymatic reactions or with chiral catalysts that selectively react with one enantiomer over the other. acs.org For instance, a kinetic resolution of a racemic α-amino ketone derived from the title compound could be achieved using a chiral phosphoric acid catalyst in the presence of a copper salt. acs.org
A summary of potential asymmetric synthesis strategies is presented in the table below.
| Strategy | Description | Potential Catalyst/Reagent | Expected Product |
| Enantioselective Reduction | Catalytic reduction of the ketone to a specific enantiomer of the alcohol. | Chiral transition metal complexes, Chiral phosphoric acids | Enantiomerically enriched 2-chloro-1-(4-methylfuran-2-yl)ethanol |
| Chiral Derivatization | Reaction with a chiral agent to form separable diastereomers. | Mosher's acid, 2-CFNA | Diastereomeric esters or amides |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Enzymes (e.g., lipases), Chiral catalysts | Enantiomerically enriched substrate and product |
Investigation of Catalytic Transformations for Enhanced Selectivity and Sustainability
Modern synthetic chemistry emphasizes the development of sustainable and efficient catalytic methods. frontiersin.orgnih.gov For this compound, future research should target the following catalytic transformations:
Cross-Coupling Reactions: The chlorine atom in this compound is a handle for various cross-coupling reactions. Investigating palladium, nickel, or copper-catalyzed couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with a range of coupling partners would enable the synthesis of a diverse library of derivatives. The use of high-throughput screening kits can facilitate the rapid optimization of these reactions. sigmaaldrich.com
Sustainable Oxidation and Reduction: Exploring green oxidizing and reducing agents and catalytic systems is crucial. For instance, the use of non-noble metal catalysts for hydrogenation or transfer hydrogenation would be a more sustainable approach. frontiersin.org Similarly, employing environmentally benign oxidants like hydrogen peroxide with a suitable catalyst for transformations of derivatives is desirable. nih.gov
Continuous Flow Synthesis: The development of continuous-flow processes for the synthesis and derivatization of this compound can offer significant advantages in terms of safety, scalability, and efficiency. rsc.org A continuous-flow, gas-phase synthesis of related acyl furans has been successfully demonstrated using a ZrO2 catalyst. rsc.org
Computational Design and Discovery of Novel Derivatives with Tunable Reactivity
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding the design of new molecules with desired properties. nih.gov
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure and reactivity of this compound. These calculations can predict the sites most susceptible to nucleophilic or electrophilic attack, elucidate reaction mechanisms, and rationalize the stereochemical outcomes of asymmetric reactions. digitaloceanspaces.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: For derivatives of this compound with potential biological activity or material applications, QSAR and QSPR models can be developed. nih.govdigitaloceanspaces.commdpi.comresearchgate.net These models correlate the chemical structure of the compounds with their observed activities or properties, enabling the prediction of the efficacy of novel, unsynthesized derivatives.
Virtual Screening: Once a biological target is identified, virtual screening of a computationally generated library of derivatives of this compound can be performed. This can help to prioritize the synthesis of compounds with the highest predicted binding affinity, saving time and resources.
Development of High-Throughput Screening Methodologies for Synthetic Applications
High-throughput screening (HTS) is a key technology for accelerating the discovery of new reactions and optimizing reaction conditions. sigmaaldrich.com
Parallel Synthesis: The development of parallel synthesis platforms would enable the rapid generation of a large library of derivatives of this compound. This could involve the use of 96-well plates and robotic liquid handlers to perform and analyze numerous reactions simultaneously. cas.cn
Colorimetric and Fluorometric Assays: Creating novel colorimetric or fluorometric assays for the rapid quantification of products derived from this compound would greatly facilitate HTS. cas.cnnih.gov For example, a fluorescence assay for ketone detection has been successfully used in enzyme mining and protein engineering. cas.cn
Interdisciplinary Research Integrating Halogenated Furan (B31954) Ketones with Emerging Technologies
The integration of the chemistry of this compound with other scientific fields and emerging technologies can lead to groundbreaking discoveries.
Materials Science: Furan-based polymers and materials are gaining increasing attention due to their potential derivation from renewable biomass resources. northeastern.edu Derivatives of this compound could be explored as monomers or precursors for novel polymers with unique electronic or optical properties, potentially for applications in organic electronics. researchgate.net
Chemical Biology: The furan nucleus is a common scaffold in biologically active compounds. researchgate.netmdpi.com Derivatives of this compound could be used as probes to study biological processes or as starting points for the development of new therapeutic agents. chemscene.com The reactivity of the α-chloro ketone moiety allows for covalent modification of biological targets, a strategy employed in drug discovery.
Photochemistry and Electrochemistry: The furan ring and the carbonyl group are both functionalities that can participate in photochemical and electrochemical reactions. mdpi.comacs.org Exploring the photo- and electrochemical transformations of this compound could lead to novel and sustainable synthetic methods for accessing complex molecular architectures.
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-1-(4-methylfuran-2-yl)ethanone?
Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or direct acylation of 4-methylfuran using chloroacetyl chloride. A representative method includes:
- Reacting 4-methylfuran with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or under basic conditions (e.g., NaOH) in anhydrous solvents like dichloromethane.
- Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .
- Purification is achieved through recrystallization or column chromatography.
This approach aligns with methods used for analogous compounds, such as 2-chloro-1-(3-chlorophenyl)ethanone synthesis .
Q. How is the structure of this compound characterized?
Methodological Answer: Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the furan ring (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
- ¹³C NMR confirms the ketone carbonyl (δ 190–210 ppm) and chloro-substituted carbon (δ 40–60 ppm).
- X-ray Crystallography: For absolute configuration determination, using software like SHELX for refinement .
- Infrared (IR) Spectroscopy: To detect C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloro group in nucleophilic substitution reactions?
Methodological Answer: The chloro group’s reactivity is influenced by:
- Electronic Effects: The methyl group on the furan ring donates electrons via resonance, reducing electrophilicity at the carbonyl carbon and stabilizing transition states.
- Steric Hindrance: Bulky substituents on the furan may slow nucleophilic attack.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.
Comparative studies on phenyl analogs (e.g., 2-chloro-1-(2,4-dimethylphenyl)ethanone) show similar trends in SN2 reactivity .
Q. How do computational models predict the electronic effects of the methylfuran substituent?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electron density maps to identify nucleophilic/electrophilic regions. Software like Gaussian or ORCA models the compound’s frontier molecular orbitals.
- Molecular Docking: Predicts interactions with biological targets (e.g., enzymes) by simulating binding affinities. For example, fluorine-substituted analogs exhibit enhanced metabolic stability .
- Molecular Dynamics (MD): Simulates solvent interactions and conformational flexibility.
Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions?
Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) and X-ray structures .
- Isomer Analysis: Investigate positional isomers (e.g., 4-methyl vs. 3-methylfuran derivatives) using 2D NMR (COSY, NOESY) .
- Reaction Monitoring: Use HPLC to detect intermediates or byproducts during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
